molecular formula C11H22ClN B1628300 4-Cyclohexylpiperidine hydrochloride CAS No. 60601-62-9

4-Cyclohexylpiperidine hydrochloride

Cat. No. B1628300
CAS RN: 60601-62-9
M. Wt: 203.75 g/mol
InChI Key: VERIFEZQOCIVJD-UHFFFAOYSA-N
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Description

4-Cyclohexylpiperidine hydrochloride is a chemical compound with the molecular formula C11H22ClN . The average mass of this compound is 203.752 Da, and its monoisotopic mass is 203.144073 Da .


Molecular Structure Analysis

The molecular structure of 4-Cyclohexylpiperidine hydrochloride consists of a piperidine ring attached to a cyclohexyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Pharmacological Research

4-Cyclohexylpiperidine hydrochloride is used in pharmacological research due to its piperidine structure, which is a common feature in many pharmacophores. Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .

Proteomics Research

This compound is also used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. 4-Cyclohexylpiperidine hydrochloride can be used as a biochemical tool in this field to understand protein interactions and functions .

Safety and Hazards

The safety information available indicates that 4-Cyclohexylpiperidine hydrochloride may pose certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyclohexylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERIFEZQOCIVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589983
Record name 4-Cyclohexylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylpiperidine hydrochloride

CAS RN

60601-62-9
Record name 4-Cyclohexylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclohexylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-phenylpyridine hydrochloride (4.50 g, 29.0 mmol, 1.00 equiv) in denatured EtOH (100 mL, 5% isopropanol) was stirred at 110-120° C. in the presence of 10% Pd on activated carbon (4.50 g, Aldrich) and hydrogen at 440 psi for 24 hours. The catalyst was filtered out by use of Celite and washed with CH2Cl2 (100 mL) and MeOH (150 mL). The filtrate was concentrated to give 5.32 g (90%) of white solid, which was characterized spectroscopically as 4-cyclohexylpiperidine hydrochloride. This white solid was taken up in water (150 mL), which was basified to pH 10 by addition of 1N NaOH and extracted with CH2Cl2 (3×200 mL). The combined organic solutions were dried over MgSO4 and concentrated to afford 4.27 g of white solid (88%), which was characterized spectroscopically.
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88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylpiperidine hydrochloride
Reactant of Route 2
4-Cyclohexylpiperidine hydrochloride
Reactant of Route 3
4-Cyclohexylpiperidine hydrochloride
Reactant of Route 4
4-Cyclohexylpiperidine hydrochloride
Reactant of Route 5
4-Cyclohexylpiperidine hydrochloride
Reactant of Route 6
4-Cyclohexylpiperidine hydrochloride

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